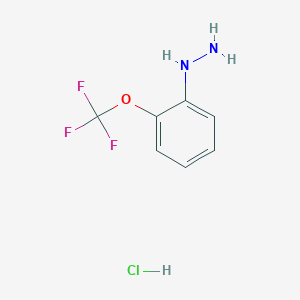

2-(三氟甲氧基)苯基肼盐酸盐

描述

2-(Trifluoromethoxy)phenylhydrazine hydrochloride is a compound that is not directly mentioned in the provided papers, but its related compounds and reactions involving fluorinated phenylhydrazines are discussed. These compounds are of interest due to their potential applications in various fields, including medicinal and agricultural chemistry, due to their unique biological and physiological activities .

Synthesis Analysis

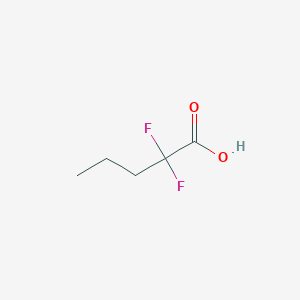

The synthesis of related fluorinated phenylhydrazines and their derivatives is a topic of interest in several studies. For instance, a five-step synthesis of 4-Hydroxynonenal (4-HNE) on a gram-scale with an overall yield of 30% is described, which involves the reaction with various substituted phenylhydrazines . Another study reports the synthesis of 2-(trifluoromethyl)furanones via Claisen condensation, followed by reactions with hydrazines to yield pyrazole and isoxazole derivatives . Additionally, the synthesis of trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives through the regioselective attack of phenylhydrazine on mesoionic oxazolium-5-olates is discussed .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray diffraction analysis. For example, the regiochemistry of pyridazine, pyrazole, and isoxazole derivatives obtained from reactions with 2-(trifluoromethyl)furanones was established by X-ray analysis . Similarly, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed inter- and intramolecular O-H·O bonds, indicating the presence of hydrate forms .

Chemical Reactions Analysis

Fluorinated phenylhydrazines undergo various chemical reactions, such as the formation of hydrazones with 4-HNE, which can further undergo intramolecular cyclization to form dihydropyridazines . The reactivity of these compounds with different nucleophiles can lead to a variety of products, depending on the reaction conditions . The reaction of 2-(trifluoromethyl)furanones with hydrazines and hydroxylamine is another example, yielding pyridazine, pyrazole, and isoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylhydrazines and their derivatives are influenced by the presence of the trifluoromethyl group. This group can significantly affect the tautomeric structures, as seen in the study of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, where the trifluoromethyl-containing compounds exist as the 4H-tautomer . The stability and favorable UV absorbance of the hydrazone adducts formed with 4-HNE suggest that these compounds could be useful for analytical derivatizations .

科学研究应用

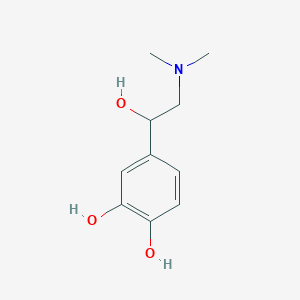

血红蛋白和苯基肼的相互作用

苯基肼是2-(三氟甲氧基)苯基肼盐酸盐的化学衍生物,以通过与血红蛋白的相互作用诱导溶血性贫血而闻名。这种相互作用会导致形成苯、氮、过氧化氢和超氧阴离子等各种产物,取决于氧气水平。苯基肼对血红蛋白的修饰会产生含有N-苯基原卟啉的衍生物,已经对这些衍生物对血红蛋白分子的影响以及对医学研究和治疗策略的潜在影响进行了研究 (Shetlar & Hill, 1985)。

有机化合物的环境影响

三氯生(TCS)的出现、毒性和降解突显了类似化合物的更广泛环境影响。TCS在各种消费产品中的存在通过在污水处理厂中的部分消除导致环境污染。其降解可能导致更有毒的化合物,对水生生物构成风险,并有可能促进抗生素耐药性。这凸显了监测和管理苯基肼衍生物及类似有机污染物在环境中存在的重要性 (Bedoux et al., 2012)。

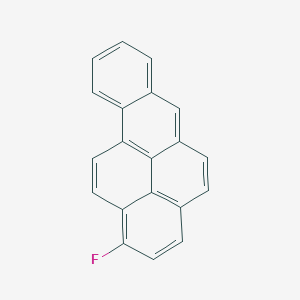

光电材料开发

喹唑啉和嘧啶是2-(三氟甲氧基)苯基肼盐酸盐的结构衍生物,已经广泛研究其在创造新型光电材料方面的潜力。这些化合物被纳入π-扩展共轭系统中,以开发用于电子器件、发光元件、光电转换元件和图像传感器的材料。这些化合物的性质使它们对创造具有特定光电特性的材料非常有价值,为技术和材料科学的进步铺平道路 (Lipunova et al., 2018)。

安全和危害

The safety data sheet (SDS) for 2-(Trifluoromethoxy)phenylhydrazine hydrochloride indicates that it should be handled under a chemical fume hood . Personal protective equipment, including face protection, should be worn when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided .

作用机制

Target of Action

It is known to be an organic building block , suggesting that it may interact with a variety of biological targets.

Mode of Action

As an organic building block, it likely interacts with its targets through chemical reactions, possibly acting as a precursor in the synthesis of more complex molecules .

Biochemical Pathways

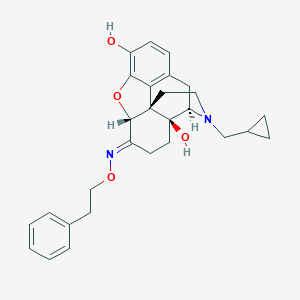

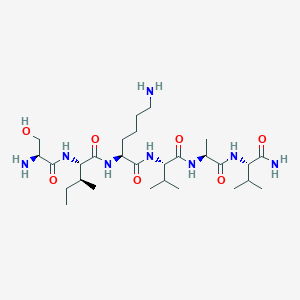

It may be involved in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters , suggesting a potential role in bone metabolism and related pathways.

Result of Action

Given its potential role in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters , it may have effects related to bone metabolism.

属性

IUPAC Name |

[2-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKYLCWAFIGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601034 | |

| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133115-76-1 | |

| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

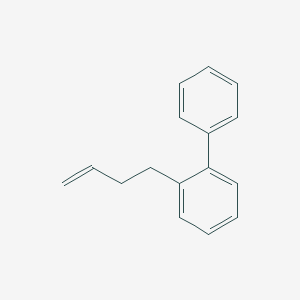

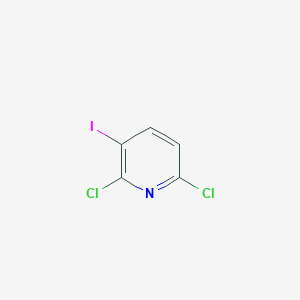

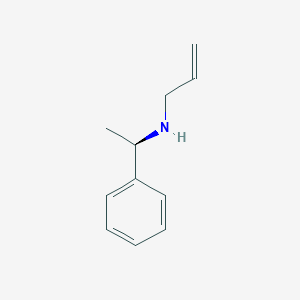

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)